molecular formula C20H22N6O4S B12144182 N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12144182
M. Wt: 442.5 g/mol
InChI Key: BAADIFRAUMWRKI-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-linked acetamides, characterized by a triazole core substituted with a 3-methoxyphenyl group at the 5-position and an amino group at the 4-position. The acetamide moiety is further functionalized with a 5-(acetylamino)-2-methoxyphenyl group via a sulfanyl bridge. Its design leverages electron-donating groups (methoxy, amino) to modulate electronic properties and enhance binding interactions with biological targets.

Properties

Molecular Formula

C20H22N6O4S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N6O4S/c1-12(27)22-14-7-8-17(30-3)16(10-14)23-18(28)11-31-20-25-24-19(26(20)21)13-5-4-6-15(9-13)29-2/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28)

InChI Key

BAADIFRAUMWRKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include acetyl chloride, methoxybenzene, and triazole derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural variations, synthesis routes, and biological activities of analogous compounds:

Compound Name/ID Triazole Substituents Acetamide Substituents Biological Activity/Properties Key Differences & Implications Reference
Target Compound 4-amino-5-(3-methoxyphenyl) N-[5-(acetylamino)-2-methoxyphenyl] Postulated anti-exudative, anti-inflammatory Unique meta-methoxy on triazole; dual methoxy groups on acetamide enhance solubility and H-bonding potential. [5], [9]
Compound 4-ethyl-5-(3-pyridinyl) N-[5-(acetylamino)-2-methoxyphenyl] Undisclosed Pyridinyl substituent may improve metal coordination; ethyl group reduces polarity. [1]
Furan Derivatives 4-amino-5-(furan-2-yl) Varied N-aryl groups Anti-exudative activity (10 mg/kg vs 8 mg/kg diclofenac sodium) Furan’s electron-rich ring enhances π-π stacking but reduces metabolic stability compared to methoxyphenyl. [5], [7]
AM33 () 4-amino-5-(2-hydroxyphenyl) N-(4-methoxyphenyl) Reverse transcriptase inhibition (KI < Nevirapine) Para-methoxy on acetamide improves binding affinity; ortho-hydroxy on triazole facilitates hydrogen bonding. [10]
Compound 4-amino-5-(3-methylphenyl) N-(5-chloro-2-methylphenyl) Undisclosed Methyl groups increase lipophilicity, potentially enhancing membrane permeability. [15]

Structural and Electronic Analysis

  • Triazole Core Modifications: The target compound’s 3-methoxyphenyl group (meta position) provides steric bulk and electron donation, which may optimize interactions with hydrophobic pockets in enzymes . In contrast, the furan derivatives () exhibit higher aromaticity but lower stability due to furan’s susceptibility to oxidation .
  • Acetamide Tail Variations: The target compound’s 2-methoxy and 5-acetylamino groups on the phenyl ring balance hydrophilicity and rigidity. Comparatively, AM33 () uses a para-methoxy group, which aligns with higher binding affinities observed in reverse transcriptase inhibition .

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